molecular formula C15H12N2O5 B14578719 Benzamide, N-[(benzoyloxy)methyl]-4-nitro- CAS No. 61652-88-8

Benzamide, N-[(benzoyloxy)methyl]-4-nitro-

Cat. No.: B14578719
CAS No.: 61652-88-8
M. Wt: 300.27 g/mol
InChI Key: RTCUDDJWNQWYOR-UHFFFAOYSA-N
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Description

Benzamide, N-[(benzoyloxy)methyl]-4-nitro- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry

Properties

CAS No.

61652-88-8

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

[(4-nitrobenzoyl)amino]methyl benzoate

InChI

InChI=1S/C15H12N2O5/c18-14(11-6-8-13(9-7-11)17(20)21)16-10-22-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18)

InChI Key

RTCUDDJWNQWYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, N-[(benzoyloxy)methyl]-4-nitro- can be achieved through various synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The choice of reagents, solvents, and reaction conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Benzamide, N-[(benzoyloxy)methyl]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, where the nitro group is converted to an amine group.

    Substitution: The benzoyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-[(benzoyloxy)methyl]-4-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

    Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects. This compound may be explored for similar therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[(benzoyloxy)methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Benzamide, N-[(benzoyloxy)methyl]-4-nitro- can be compared with other benzamide derivatives, such as:

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